![molecular formula C19H28N4O4 B5609355 3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)
3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
This compound belongs to a class of chemicals known for their potential pharmacological activities, particularly in the field of medicinal chemistry. Research has focused on synthesizing various derivatives within this class to explore their biological activities and chemical properties.
Synthesis Analysis
The synthesis of such compounds often involves multi-step chemical reactions, aiming to introduce specific functional groups that confer the desired biological activity. Techniques such as Michael addition reactions and cyclization reactions have been employed to construct the spiro and diaza structures characteristic of these molecules (Tsukamoto et al., 1995).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the three-dimensional arrangement of atoms within these compounds. This information is crucial for understanding the compound's chemical reactivity and interaction with biological targets (Wang et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions and rearrangements, to form complex structures. Their chemical properties, such as reactivity and stability, are influenced by the specific substituents and the spirocyclic framework (Chimichi et al., 1984).
properties
IUPAC Name |
8-[3-(6-oxo-1H-pyridazin-3-yl)propanoyl]-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-3-4-14(2)23-13-19(27-18(23)26)9-11-22(12-10-19)17(25)8-6-15-5-7-16(24)21-20-15/h5,7,14H,3-4,6,8-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPKBWJGYRXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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